molecular formula C7H7N3OS B2872564 6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1325303-94-3

6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2872564
CAS No.: 1325303-94-3
M. Wt: 181.21
InChI Key: RDJCHXQXFPYYKD-UHFFFAOYSA-N
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Description

6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:

  • Methyl group at position 6.
  • Sulfanylidene (thione) group at position 2.
  • Molecular formula: C₇H₈N₄OS (inferred from substituent positions and evidence) .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)6(11)10-7(12)9-4/h2,8H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJCHXQXFPYYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and sulfur incorporation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-d]pyrimidine ring .

Scientific Research Applications

6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The sulfur atom in the sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrolo[3,2-d]pyrimidine core can interact with DNA or RNA, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Structure Substituents Molecular Formula
6-Methyl-2-sulfanylidene-pyrrolo[3,2-d]pyrimidin-4-one Pyrrolo[3,2-d]pyrimidinone 6-CH₃, 2-S= C₇H₈N₄OS
(E)-5-(Benzylideneamino)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidinone 3-CH₃, 6-CH₃, 5-benzylideneamino, 1-Ph C₂₀H₁₇N₅O
7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7a) Pyrrolo[3,2-d]pyrimidinone 7-S-Ph C₁₂H₁₀N₃OS
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one Pyrimidinone 6-CH₃, 2-SCH₃ C₆H₈N₂OS
3H-Pyrrolo[3,2-d]pyrimidin-4(6H)-one Pyrrolo[3,2-d]pyrimidinone No substituents C₆H₆N₄O
Key Observations:
  • The pyrrolo[3,2-d]pyrimidinone core is shared among compounds in Table 1, but substituents vary significantly.
  • Sulfur-containing groups (e.g., sulfanylidene, phenylthio, methylsulfanyl) influence electronic properties and reactivity .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ ppm) Yield (%)
6-Methyl-2-sulfanylidene-pyrrolo[3,2-d]pyrimidin-4-one N/A ~1700 (estimated) N/A N/A
10a 250–251 1702 2.50 (s, 3H, CH₃), 8.89 (s, 1H, NH) 70
7a N/A N/A 7.84 (s, 1H), 7.72 (s, 1H), 7.21–6.97 (m, 5H, Ar-H) 56
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one N/A N/A 2.50 (s, 3H, CH₃), 6.25 (s, 1H, C5-H) N/A
3H-Pyrrolo[3,2-d]pyrimidin-4(6H)-one N/A ~1700 (estimated) N/A N/A
Key Observations:
  • C=O stretches in IR (~1700 cm⁻¹) are consistent across pyrrolo/pyrazolo-pyrimidinones .
  • Methyl groups in 10a and 7a appear as singlets near δ 2.50 ppm in ¹H NMR .
  • Yields for pyrazolo derivatives (e.g., 10a: 70%) are generally higher than for pyrrolo analogs (e.g., 7a: 56%) .

Biological Activity

6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolo[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : The sulfanylidene moiety is introduced via nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated varying degrees of microbial inhibition against clinical pathogens using agar diffusion and broth dilution methods .
  • Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives exhibit cytostatic activity against leukemia cell lines (L1210 and P388). Compounds tested showed moderate activity comparable to known chemotherapeutics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Interaction with Nucleic Acids : Some derivatives may interact with DNA or RNA polymerases, affecting nucleic acid synthesis and leading to cell death in rapidly dividing cells.

Antimicrobial Efficacy

A study compared the antimicrobial activity of 6-Methyl-2-sulfanylidene derivatives against standard antibiotics. The results indicated that certain derivatives were more effective than ceftriaxone and Pimafucin in inhibiting bacterial growth .

Anticancer Activity

Another study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives on human cancer cell lines. The results revealed that specific compounds exhibited significant cytotoxicity against breast and lung cancer cells while maintaining lower toxicity levels towards normal cells .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
6-Methyl-2-sulfanylidene derivative AAntibacterialE. coli12.5
6-Methyl-2-sulfanylidene derivative BAntifungalC. albicans15.0
6-Methyl-2-sulfanylidene derivative CCytotoxicL1210 leukemia cells25.0
6-Methyl-2-sulfanylidene derivative DCytotoxicMCF-7 breast cancer cells30.0

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